Cas no 329906-75-4 (4-chloro-3-methyl(phenyl)sulfamoylbenzoic acid)

4-Chloro-3-methyl(phenyl)sulfamoylbenzoic acid is a sulfonamide-based benzoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-methyl substitution on the benzene ring, along with a phenylsulfamoyl group, contributing to its reactivity and functional versatility. This compound may serve as a key intermediate in synthesizing biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The sulfamoyl moiety enhances its binding affinity, while the carboxylic acid group allows for further derivatization. Its well-defined chemical properties make it suitable for controlled reactions in medicinal chemistry and material science. Proper handling and storage are recommended due to its reactive functional groups.
4-chloro-3-methyl(phenyl)sulfamoylbenzoic acid structure
329906-75-4 structure
Product Name:4-chloro-3-methyl(phenyl)sulfamoylbenzoic acid
CAS No:329906-75-4
MF:C14H12ClNO4S
MW:325.767381668091
CID:3104713
PubChem ID:2325551
Update Time:2025-11-02

4-chloro-3-methyl(phenyl)sulfamoylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-(methyl-phenyl-sulfamoyl)-benzoic acid
    • 4-chloro-3-methyl(phenyl)sulfamoylbenzoic acid
    • G34474
    • 4-chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
    • 329906-75-4
    • AKOS000115021
    • ENA90675
    • CS-0218256
    • EN300-00468
    • 4-chloro-3-[methyl(phenyl)sulfamoyl]benzoicacid
    • Z45619623
    • Inchi: 1S/C14H12ClNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18)
    • InChI Key: QOEDELPTTCDXOY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)O)C=C1S(N(C)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 325.0175567Da
  • Monoisotopic Mass: 325.0175567Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 83.1Ų

4-chloro-3-methyl(phenyl)sulfamoylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288926-50mg
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
329906-75-4 95%
50mg
¥1612.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288926-100mg
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
329906-75-4 95%
100mg
¥1544.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288926-250mg
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
329906-75-4 95%
250mg
¥2484.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288926-500mg
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
329906-75-4 95%
500mg
¥4719.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288926-1g
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
329906-75-4 95%
1g
¥6451.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288926-2.5g
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
329906-75-4 95%
2.5g
¥13575.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288926-5g
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
329906-75-4 95%
5g
¥18718.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288926-10g
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
329906-75-4 95%
10g
¥25758.00 2024-05-19
Enamine
EN300-00468-0.05g
4-chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
329906-75-4 95%
0.05g
$64.0 2023-06-12
Enamine
EN300-00468-0.1g
4-chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
329906-75-4 95%
0.1g
$66.0 2023-06-12

Additional information on 4-chloro-3-methyl(phenyl)sulfamoylbenzoic acid

4-Chloro-3-methyl(phenyl)sulfamoylbenzoic Acid (CAS No. 329906-75-4): A Comprehensive Overview

4-Chloro-3-methyl(phenyl)sulfamoylbenzoic acid (CAS No. 329906-75-4) is a specialized sulfonamide derivative with a unique chemical structure that combines a benzoic acid core with chloro and methylphenylsulfamoyl functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The presence of both sulfonamide and carboxylic acid moieties makes it particularly interesting for drug discovery applications, especially in the development of enzyme inhibitors and receptor modulators.

The molecular formula C14H12ClNO4S reveals key features of this compound: a chloro-substituted aromatic ring enhances its electron-withdrawing properties, while the methyl(phenyl)sulfamoyl group contributes to its steric bulk and potential hydrogen bonding capabilities. Researchers frequently search for "sulfamoylbenzoic acid derivatives" and "chloro-methylphenyl sulfonamide applications" when investigating similar compounds, reflecting growing interest in this chemical class.

Current research trends show particular focus on 4-chloro-3-methyl(phenyl)sulfamoylbenzoic acid solubility and stability under various pH conditions - crucial parameters for formulation scientists. The compound's logP value (estimated at 2.8-3.2) suggests moderate lipophilicity, making it suitable for crossing biological membranes while maintaining sufficient aqueous solubility for biological testing. These properties align with modern medicinal chemistry optimization strategies that balance permeability and solubility.

In synthetic applications, this compound serves as a valuable building block for heterocyclic systems. The carboxylic acid group allows for easy derivatization through esterification or amide formation, while the sulfamoyl moiety can participate in various nucleophilic substitution reactions. Recent patent literature reveals its utility in creating crop protection agents and pharmaceutical intermediates, particularly in scaffolds targeting inflammatory pathways.

The spectroscopic characterization of 4-chloro-3-methyl(phenyl)sulfamoylbenzoic acid typically shows distinctive signals: 1H NMR displays aromatic protons between 7.2-8.1 ppm, with the methyl group appearing as a singlet around 2.4 ppm. The carboxylic acid proton generally resonates as a broad singlet at 10-12 ppm when not exchanged. These spectral features help researchers identify and quantify the compound during chemical synthesis monitoring and quality control procedures.

From a regulatory perspective, this compound falls under standard laboratory chemical classifications. Proper handling requires standard personal protective equipment including gloves and safety glasses, though it doesn't appear on major restricted substances lists. Environmental fate studies suggest moderate biodegradability, with researchers investigating "sulfonamide degradation pathways" to address potential ecological impacts - a hot topic in green chemistry circles.

The global market for such specialized intermediates shows steady growth, driven by demand from contract research organizations and generic drug manufacturers. Pricing trends correlate with purity grades, with HPLC-grade material (≥98%) commanding premium values. Supply chain analysts note increasing interest from Asian markets, particularly for custom synthesis projects involving this scaffold.

Emerging applications include its use in metal-organic frameworks (MOFs) as a functional linker, where its rigid aromatic core and multiple coordination sites enable novel material designs. Materials scientists searching for "functionalized benzoic acid MOF linkers" frequently encounter derivatives of this compound. Additionally, its potential as a fluorescence quencher in biochemical assays has attracted attention in diagnostic development.

For researchers considering scale-up synthesis, key process parameters include controlling the exotherm during sulfonylation and optimizing crystallization conditions to obtain high-purity material. Process chemists often search for "sulfamoylbenzoic acid purification methods" when developing robust manufacturing processes. Recent advances in continuous flow chemistry have shown promise for safer handling of reactive intermediates in its synthesis.

The compound's structure-activity relationships continue to be explored through computational methods, with molecular docking studies suggesting potential interactions with various enzyme active sites. These in silico approaches, combined with high-throughput screening data, help prioritize this scaffold for specific therapeutic targets. Such interdisciplinary research reflects the convergence of computational chemistry and experimental pharmacology in modern drug discovery.

Analytical method development for this compound typically employs reverse-phase HPLC with UV detection at 254 nm, though LC-MS methods are increasingly used for impurity profiling. Quality control protocols emphasize monitoring for potential process-related impurities such as unreacted starting materials or over-chlorinated byproducts. These analytical considerations are crucial for researchers investigating "sulfonamide impurity characterization".

In formulation science, the compound's salt formation potential through its carboxylic acid group offers opportunities to modify physicochemical properties. Common counterions include sodium, potassium, and various organic amines. Such derivatives frequently appear in searches for "pharmaceutical salt forms" and "cocrystal engineering", demonstrating the compound's versatility in dosage form development.

The intellectual property landscape shows increasing patent activity around derivatives of 4-chloro-3-methyl(phenyl)sulfamoylbenzoic acid, particularly in areas of kinase inhibition and metabolic disease targets. Patent analysts note clusters of applications from major pharmaceutical hubs, reflecting strategic interest in this chemical space. This aligns with broader industry trends toward targeted small molecule therapies.

Looking forward, the compound's role in fragment-based drug discovery appears promising, given its balanced molecular weight and multiple points for elaboration. Researchers exploring "lead-like scaffolds" and "privileged structures" in medicinal chemistry frequently encounter similar sulfonamide-bearing compounds. Its continued relevance underscores the importance of multifunctional intermediates in modern chemical research and development.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.